molecular formula C12H17BrClNO B1525244 3-[(2-Bromophenoxy)methyl]piperidine hydrochloride CAS No. 1220019-26-0

3-[(2-Bromophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1525244
CAS No.: 1220019-26-0
M. Wt: 306.62 g/mol
InChI Key: VYMWUPOZCBBNNE-UHFFFAOYSA-N
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Description

“3-[(2-Bromophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H17BrClNO . It has a molecular weight of 306.63 . This compound is used for proteomics research .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16BrNO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Bioactive Compound Synthesis

One of the primary applications of such chemical structures is in the synthesis of bioactive compounds. For instance, halogen-bearing phenolic bis Mannich bases, including derivatives of piperidine, have been synthesized and evaluated for their cytotoxic and enzyme inhibitory effects. These compounds show potential as lead molecules for anticancer drug development due to their marked cytotoxic potencies and selective toxicity towards tumors, although they possess low inhibition potency towards certain enzyme isoforms, indicating a need for further molecular modifications (Yamali, Gul, Sakagami, & Supuran, 2016).

Radiolabeled Probes for Receptor Studies

Halogenated derivatives of piperidines have been synthesized and evaluated as potential probes for σ-1 receptors, with in vitro and in vivo studies demonstrating their utility in brain and organ imaging through tomographic studies. This research contributes significantly to our understanding of receptor distribution and function in various physiological and pathological states (Waterhouse, Mardon, Giles Km, Collier Tl, & O'Brien, 1997).

Antidepressant Activity

Another area of application is in the development of potential antidepressant agents. Derivatives such as the 3-[(2-ethoxyphenoxy)methyl]piperidine have been synthesized and evaluated for their antidepressant activity, demonstrating comparable biological activity to known antidepressant drugs. This illustrates the chemical's potential in contributing to the development of new treatments for depression (Balsamo, Giorgi, Lapucci, Lucacchini, Macchia, Macchia, Martini, & Rossi, 1987).

Novel Anion Exchange Membrane Synthesis

In material science, novel bisphenol monomers bearing cyclic tertiary amines, prepared through reactions involving piperidine derivatives, have been used to synthesize poly(aryl ether sulfone) membranes. These membranes demonstrate high ion conductivity and dimensional stability, showing promise for applications in fuel cells and other technologies requiring anion exchange membranes (Wang, Xue, Zhou, Zheng, Li, Zhang, & Sherazi, 2019).

Environmental and Sensing Applications

Hydrazide-based fluorescent probes derived from piperidine have been designed for the highly sensitive and selective optical signaling of metal ions like Cu2+ and Hg2+ in aqueous solutions. Such compounds offer valuable tools for environmental monitoring and the detection of heavy metals in various contexts (Wang, Zhao, Guo, Pei, & Zhang, 2014).

Safety and Hazards

The safety information available indicates that “3-[(2-Bromophenoxy)methyl]piperidine hydrochloride” is an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

3-[(2-bromophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMWUPOZCBBNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-26-0
Record name Piperidine, 3-[(2-bromophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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